Cyclohexanone, 2-trityloxymethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trityloxy)methyl]cyclohexanone is an organic compound with the molecular formula C26H26O2. It is characterized by a cyclohexanone ring substituted with a trityloxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(trityloxy)methyl]cyclohexanone typically involves the reaction of cyclohexanone with trityl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trityl ether, which is then converted to the desired product under controlled conditions .
Industrial Production Methods
While specific industrial production methods for 2-[(trityloxy)methyl]cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Trityloxy)methyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-[(Trityloxy)methyl]cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(trityloxy)methyl]cyclohexanone involves its interaction with various molecular targets. The trityloxy group can influence the reactivity of the cyclohexanone ring, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog without the trityloxy group.
2-Methylcyclohexanone: Similar structure but with a methyl group instead of the trityloxy group.
2-Isobutyrylcyclohexanone: Another substituted cyclohexanone with different functional groups.
Uniqueness
2-[(Trityloxy)methyl]cyclohexanone is unique due to the presence of the bulky trityloxy group, which can significantly alter its chemical properties and reactivity compared to simpler cyclohexanone derivatives. This makes it a valuable compound in synthetic organic chemistry for creating complex molecules.
Properties
CAS No. |
7500-51-8 |
---|---|
Molecular Formula |
C26H26O2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(trityloxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C26H26O2/c27-25-19-11-10-12-21(25)20-28-26(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-9,13-18,21H,10-12,19-20H2 |
InChI Key |
LCFZWZMGTCKNIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.